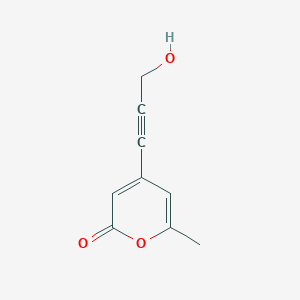![molecular formula C30H40N4+2 B15168310 1,1'-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) CAS No. 561000-14-4](/img/structure/B15168310.png)
1,1'-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) is a complex organic compound that features an anthracene core linked to two imidazolium units via methylene bridges
Vorbereitungsmethoden
The synthesis of 1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) typically involves the following steps:
Starting Materials: The synthesis begins with anthracene and imidazole derivatives.
Formation of Methylene Bridges: The anthracene core is functionalized with methylene groups through a series of reactions, often involving formaldehyde or other methylene donors.
Imidazolium Formation: The functionalized anthracene is then reacted with butyl-substituted imidazole under conditions that promote the formation of imidazolium ions. This step may involve the use of strong acids or other catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction: The imidazolium units can be reduced to imidazole under appropriate conditions.
Substitution: The methylene bridges can be substituted with other functional groups, depending on the reagents used.
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) has several scientific research applications:
Materials Science: This compound can be used in the development of organic semiconductors and light-emitting diodes due to its photophysical properties.
Medicinal Chemistry:
Biological Research: The compound can be used as a fluorescent probe for imaging and tracking biological processes.
Wirkmechanismus
The mechanism by which 1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The anthracene core can intercalate with DNA, while the imidazolium units can interact with negatively charged biomolecules, facilitating various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) include:
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Another anthracene derivative with different functional groups.
1,1’-[Anthracene-9,10-diylbis(methylene)]bis(pyridin-1-ium-4-olate): A compound with pyridinium units instead of imidazolium.
The uniqueness of 1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) lies in its specific structural arrangement, which imparts distinct photophysical and chemical properties.
Eigenschaften
CAS-Nummer |
561000-14-4 |
|---|---|
Molekularformel |
C30H40N4+2 |
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
3-butyl-1-[[8-[(3-butyl-1,2-dihydroimidazol-1-ium-1-yl)methyl]anthracen-1-yl]methyl]-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C30H38N4/c1-3-5-13-31-15-17-33(23-31)21-27-11-7-9-25-19-26-10-8-12-28(30(26)20-29(25)27)22-34-18-16-32(24-34)14-6-4-2/h7-12,15-20H,3-6,13-14,21-24H2,1-2H3/p+2 |
InChI-Schlüssel |
HMQKHGGFXNRPPC-UHFFFAOYSA-P |
Kanonische SMILES |
CCCCN1C[NH+](C=C1)CC2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C[NH+]5CN(C=C5)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15168236.png)

![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B15168252.png)


![Acetamide,N,N-diethyl-2-[[1-[2-oxo-2-(pyrrolidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B15168272.png)
![{2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B15168277.png)
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B15168279.png)

![2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-](/img/structure/B15168296.png)
![2-[3-(2-Hydroxyethylamino)-5-methoxyanilino]ethanol](/img/structure/B15168299.png)
![Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15168303.png)

![(2R,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B15168321.png)
